molecular formula C18H16BrNO3S B214436 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214436
M. Wt: 406.3 g/mol
InChI Key: KAYXSDUAXZKGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has generated interest in the scientific community due to its potential applications in various fields. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not well understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one have not been extensively studied. However, studies have suggested that the compound may exhibit cytotoxicity against cancer cells and may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a scaffold for the development of novel drugs. However, a limitation of using the compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One direction is the further investigation of the compound's mechanism of action and its potential as an anti-cancer agent. Another direction is the development of new synthetic methods for the compound that may improve its yield and solubility. Additionally, the compound may be studied for its potential applications in material science, such as in the development of organic electronics.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves the condensation of 5-bromoindole-3-acetic acid with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final compound.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, the compound has been shown to exhibit anti-proliferative activity against various cancer cell lines. In drug discovery, the compound has been used as a scaffold for the development of novel drugs. In material science, the compound has been studied for its potential applications in organic electronics.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16BrNO3S

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C18H16BrNO3S/c1-3-8-20-14-6-5-12(19)9-13(14)18(23,17(20)22)10-15(21)16-7-4-11(2)24-16/h3-7,9,23H,1,8,10H2,2H3

InChI Key

KAYXSDUAXZKGKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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